molecular formula C9H8N2O3 B8310777 5-(2-Hydroxyphenyl)-3-methyl-1,3,4-oxadiazol-2(3H)-one

5-(2-Hydroxyphenyl)-3-methyl-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B8310777
M. Wt: 192.17 g/mol
InChI Key: QTRHUIXNVGQTSQ-UHFFFAOYSA-N
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Description

5-(2-Hydroxyphenyl)-3-methyl-1,3,4-oxadiazol-2(3H)-one is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

5-(2-hydroxyphenyl)-3-methyl-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C9H8N2O3/c1-11-9(13)14-8(10-11)6-4-2-3-5-7(6)12/h2-5,12H,1H3

InChI Key

QTRHUIXNVGQTSQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)OC(=N1)C2=CC=CC=C2O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 3.8 g of potassium t-butoxide in 60 ml of dry DMF under a N2 atmosphere was added portionwise 6 g of the product of Example 10 while maintaining the reaction temperature at 10°-20° C. with external cooling. After stirring at 25° C. for one hour, 9.6 g of methyl iodide was added dropwise at 10°-20° C. with external cooling. After stirring at room temperature for 16 hours, the suspension was poured into excess ice-water and filtered. The residue was recrystallized from 2-propanol to yield 4.6 g of the subject compound; m.p. 160°-162° C.
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
9.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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